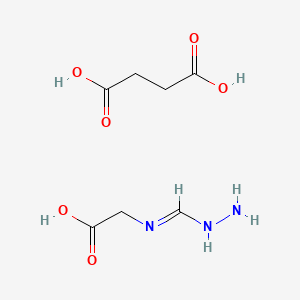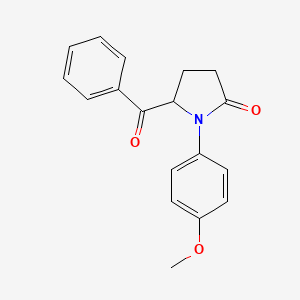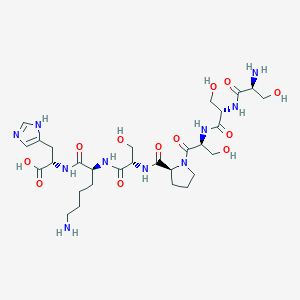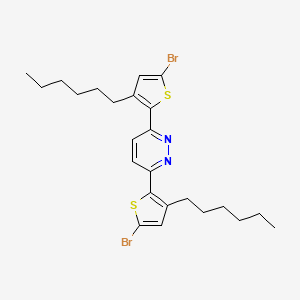
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid is a complex organic compound with a unique structure that combines the properties of butanedioic acid and hydrazinylmethylideneaminoacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid typically involves the reaction of butanedioic acid with hydrazinylmethylideneaminoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different carboxylic acids, while reduction may yield various alcohols or amines.
Aplicaciones Científicas De Investigación
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: A simple dicarboxylic acid with similar structural features.
Hydrazine derivatives: Compounds with hydrazine functional groups that exhibit similar reactivity.
Amino acids: Organic compounds with amino and carboxyl functional groups, similar to the structure of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid.
Uniqueness
This compound is unique due to its combination of butanedioic acid and hydrazinylmethylideneaminoacetic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
923060-70-2 |
|---|---|
Fórmula molecular |
C7H13N3O6 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid |
InChI |
InChI=1S/C4H6O4.C3H7N3O2/c5-3(6)1-2-4(7)8;4-6-2-5-1-3(7)8/h1-2H2,(H,5,6)(H,7,8);2H,1,4H2,(H,5,6)(H,7,8) |
Clave InChI |
ZWLDMPDRSVFMKY-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(=O)O.C(C(=O)O)N=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)



![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)



